4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Overview
Description
4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a unique combination of bromophenyl, triazole, and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves a multi-step process:
Formation of the Triazole Ring: The initial step often involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring
Formation of the Thione Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the click reaction and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics and antifungal medications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to microbial growth.
Mechanism of Action
The mechanism of action of this compound in biological systems is not fully understood but is believed to involve the inhibition of key enzymes or proteins in microbial cells. The triazole and thione groups are known to interact with metal ions and thiol groups in proteins, potentially disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 4-(4-fluorophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Uniqueness
Compared to its analogs with different halogen substitutions (chlorine or fluorine), the bromine atom in 4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione may confer unique electronic and steric properties, potentially leading to different biological activities and reactivity profiles. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN6S/c1-17-6-9(13-16-17)10-14-15-11(19)18(10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXSCJXWBGWTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NNC(=S)N2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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